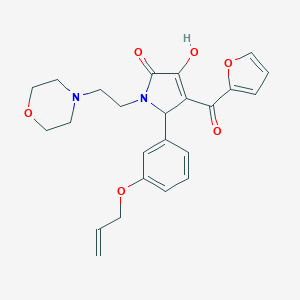

5-(3-(allyloxy)phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one

Description

Pyrrolone Scaffolds in Contemporary Chemistry

Pyrrolone scaffolds represent one of the most significant classes of heterocyclic compounds in contemporary chemistry, with their importance spanning across multiple domains of organic synthesis and materials science. These five-membered nitrogen-containing heterocycles have emerged as fundamental building blocks due to their unique structural properties and remarkable synthetic versatility. The pyrrolone framework, characterized by the presence of both lactam and heterocyclic functionalities, provides a stable yet reactive platform for chemical modification and elaboration. Contemporary research has demonstrated that pyrrolone derivatives exhibit extraordinary structural diversity, with the core heterocyclic system serving as a foundation for the construction of complex molecular architectures.

The significance of pyrrolone scaffolds in modern chemistry extends beyond their structural characteristics to encompass their role as versatile synthetic intermediates. These compounds possess multiple reactive sites that can undergo selective functionalization, enabling the systematic construction of libraries of related structures. The pyrrolone core provides opportunities for substitution at various positions, including the nitrogen atom, the carbonyl carbon, and the ring carbon atoms, allowing for precise control over molecular properties and reactivity patterns. Furthermore, the inherent planarity and aromatic character of many pyrrolone systems contribute to their utility in applications requiring specific geometric and electronic properties.

The contemporary understanding of pyrrolone chemistry has been significantly enhanced by advances in synthetic methodology and mechanistic insight. Modern approaches to pyrrolone synthesis have evolved to incorporate multicomponent reactions, cascade processes, and stereoselective transformations that provide access to increasingly complex structural motifs. These developments have positioned pyrrolone scaffolds at the forefront of heterocyclic chemistry, where they serve as platforms for the exploration of new reactivity patterns and the development of novel synthetic strategies. The compound 5-(3-(allyloxy)phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one exemplifies this evolution, incorporating multiple functional groups and structural elements that reflect the sophistication of contemporary pyrrolone design.

Historical Development of 3-Hydroxy-1H-pyrrol-2(5H)-one Chemistry

The historical development of 3-hydroxy-1H-pyrrol-2(5H)-one chemistry represents a fascinating journey from simple heterocyclic discovery to sophisticated molecular design. Early investigations into pyrrole chemistry, dating back to the late nineteenth and early twentieth centuries, established the fundamental reactivity patterns and structural characteristics of these nitrogen-containing heterocycles. The initial recognition of pyrrolone structures emerged from studies of natural products, where researchers encountered these motifs as components of complex biological molecules including chlorophyll, heme, and various alkaloids.

The systematic exploration of 3-hydroxy-1H-pyrrol-2(5H)-one derivatives gained momentum during the mid-twentieth century as organic chemists began to appreciate the unique properties of these substituted pyrrolones. Early synthetic efforts focused on understanding the fundamental reactivity of the hydroxyl group at the 3-position and its influence on the electronic properties of the pyrrolone ring system. These investigations revealed that the 3-hydroxy substitution pattern creates a unique tautomeric system that significantly influences the chemical behavior of the molecule, leading to distinctive reactivity patterns not observed in other pyrrolone derivatives.

The development of reliable synthetic methodologies for accessing 3-hydroxy-1H-pyrrol-2(5H)-one structures marked a crucial turning point in the field. Researchers developed various approaches including cyclization reactions of appropriate precursors, functional group transformations of existing pyrrolone derivatives, and direct synthesis from simple starting materials. These methodological advances enabled the systematic exploration of structure-activity relationships and facilitated the investigation of increasingly complex substitution patterns. The historical progression of this chemistry demonstrates a clear evolution from simple model compounds to elaborate structures incorporating multiple functional groups and stereochemical elements.

The modern era of 3-hydroxy-1H-pyrrol-2(5H)-one chemistry has been characterized by the development of sophisticated synthetic strategies that enable the construction of highly functionalized derivatives with precise control over stereochemistry and substitution patterns. Contemporary synthetic approaches have incorporated advances in catalysis, protecting group chemistry, and stereoselective synthesis to achieve levels of complexity and precision that were previously unattainable. The compound under investigation represents the culmination of this historical development, incorporating advanced structural features that reflect decades of methodological refinement and mechanistic understanding.

Significance Within Heterocyclic Organic Framework

The significance of 5-(3-(allyloxy)phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one within the heterocyclic organic framework extends far beyond its individual structural characteristics to encompass its role as a representative example of contemporary heterocyclic design principles. Heterocyclic compounds constitute the structural foundation of approximately ninety percent of commercially available pharmaceutical compounds, highlighting the fundamental importance of these molecular architectures in modern chemistry. The compound exemplifies the integration of multiple heterocyclic systems within a single molecular framework, demonstrating how contemporary synthetic chemistry approaches the construction of complex structures.

The pyrrolone core of this compound represents one of the most versatile heterocyclic scaffolds available to synthetic chemists, providing opportunities for diverse chemical modifications while maintaining structural integrity and synthetic accessibility. The five-membered nitrogen-containing ring system exhibits unique electronic properties that arise from the combination of heteroatom incorporation and lactam functionality. These characteristics contribute to the stability and reactivity patterns that make pyrrolone derivatives valuable as synthetic intermediates and as final target molecules in various applications.

The integration of additional heterocyclic components, specifically the furan-2-carbonyl moiety, demonstrates the contemporary approach to heterocyclic design that emphasizes the combination of complementary ring systems to achieve desired molecular properties. The furan component contributes additional sites for chemical modification and introduces unique electronic characteristics that influence the overall behavior of the molecule. This heterocyclic combination strategy represents a fundamental principle in modern organic chemistry, where the judicious selection and arrangement of different ring systems enables the fine-tuning of molecular properties.

The morpholinoethyl substituent introduces yet another heterocyclic element, specifically a saturated six-membered nitrogen-oxygen heterocycle that provides additional functionality and influences the overall molecular architecture. This structural feature demonstrates the contemporary understanding of how different heterocyclic components can be combined to create molecules with specific geometric and electronic properties. The compound thus serves as an excellent example of the principles that guide modern heterocyclic chemistry, illustrating how complex molecular architectures can be constructed through the strategic combination of well-understood heterocyclic building blocks.

Position in the Broader Spectrum of Pyrrole-Based Compounds

Within the broader spectrum of pyrrole-based compounds, 5-(3-(allyloxy)phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one occupies a distinctive position that reflects both its structural complexity and its relationship to simpler pyrrole derivatives. Pyrrole-based compounds encompass an enormous range of structural types, from the simple unsubstituted pyrrole itself to highly elaborate polycyclic systems incorporating multiple pyrrole units. The compound under investigation represents an intermediate level of complexity that demonstrates how systematic structural elaboration can be used to achieve specific molecular properties while maintaining the fundamental characteristics of the pyrrole scaffold.

The positioning of this compound within the pyrrole family can be understood by examining its relationship to other classes of pyrrole derivatives. Simple pyrrole compounds, characterized by minimal substitution patterns, provide the foundational understanding of pyrrole reactivity and electronic properties. The progression to more complex derivatives, including pyrrolones, pyrrolidines, and polypyrrolic systems, demonstrates how systematic modification of the basic pyrrole structure can lead to molecules with dramatically different properties and applications. The compound under study represents a sophisticated example of this progression, incorporating multiple levels of structural complexity while maintaining clear connections to the fundamental pyrrole architecture.

The structural features of 5-(3-(allyloxy)phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one can be analyzed in terms of their relationship to established classes of pyrrole derivatives. The 3-hydroxy-1H-pyrrol-2(5H)-one core structure represents a well-established subclass of pyrrolone compounds that has been extensively studied for its unique reactivity patterns and structural characteristics. The additional substituents, including the allyloxy-phenyl, furan-2-carbonyl, and morpholinoethyl groups, represent contemporary approaches to pyrrole modification that emphasize the incorporation of multiple functional groups to achieve desired molecular properties.

The compound's position within the pyrrole spectrum also reflects contemporary trends in heterocyclic chemistry that emphasize the development of multifunctional molecules capable of participating in complex chemical transformations. Modern pyrrole chemistry has evolved from the study of simple model compounds to the investigation of elaborate structures that incorporate multiple reactive sites and functional groups. This evolution is exemplified by the compound under investigation, which demonstrates how classical pyrrole chemistry principles can be applied to the construction of sophisticated molecular architectures that maintain the essential characteristics of the pyrrole scaffold while introducing new levels of structural and functional complexity.

Properties

IUPAC Name |

3-(furan-2-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2-(3-prop-2-enoxyphenyl)-2H-pyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O6/c1-2-12-31-18-6-3-5-17(16-18)21-20(22(27)19-7-4-13-32-19)23(28)24(29)26(21)9-8-25-10-14-30-15-11-25/h2-7,13,16,21,28H,1,8-12,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLLDBINYKRNSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(3-(allyloxy)phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a complex organic compound with notable biological activity, particularly in the context of anti-inflammatory and analgesic properties. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

- Molecular Formula : C22H24N2O5

- Molecular Weight : 396.44 g/mol

- IUPAC Name : 5-(3-(allyloxy)phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one

The structure of this compound features a pyrrolone core, which is crucial for its biological activity. The presence of the furan and allyloxy groups contributes to its pharmacological properties.

The compound exhibits its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. Studies have shown that derivatives of this compound can selectively inhibit COX-II with varying potency, influencing pain and inflammatory responses.

Table 1: Inhibitory Activity Against COX Enzymes

| Compound | IC50 (μM) | Selectivity |

|---|---|---|

| 5-(3-(allyloxy)phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one | TBD | TBD |

| Celecoxib | 0.78 | Baseline |

| PYZ3 | 0.011 | High |

Note: TBD indicates that specific data for the compound may need further investigation.

Anti-inflammatory Effects

Research indicates that the compound demonstrates significant anti-inflammatory properties. In vitro assays have shown that it can effectively reduce the production of pro-inflammatory cytokines and mediators, which are typically elevated during inflammatory responses.

Analgesic Properties

The analgesic effects are linked to its ability to modulate pain pathways by inhibiting COX enzymes, thereby reducing the synthesis of prostaglandins that sensitize nociceptors.

Case Studies and Research Findings

-

Study on COX-II Inhibition :

A study published in ACS Omega explored various derivatives of pyrrolones, including those similar to our compound. The findings indicated potent COX-II inhibition with selectivity profiles that suggest potential therapeutic applications in pain management and inflammation reduction . -

In Vivo Efficacy :

An animal model study demonstrated that administration of this compound significantly reduced edema in a carrageenan-induced paw edema model, suggesting effective anti-inflammatory action comparable to established NSAIDs like Celecoxib . -

Cellular Mechanisms :

Investigations into the cellular mechanisms revealed that the compound could inhibit NF-kB activation, a key transcription factor involved in inflammation, further supporting its anti-inflammatory profile .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anti-inflammatory Activity

- The compound has shown promising anti-inflammatory properties, making it a candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs). Studies have indicated that derivatives of pyrrole compounds exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation pathways .

-

Anticancer Potential

- Research has identified that similar structures to this compound can induce apoptosis in cancer cells. The furan moiety is particularly noted for its role in enhancing cytotoxicity against various cancer cell lines. In vitro studies have demonstrated that modifications to the pyrrole structure can lead to increased potency against specific tumor types .

- Antimicrobial Activity

Case Study 1: COX Inhibition

A study conducted by Eren et al. explored a series of diaryl heterocycles, including derivatives of the compound . The results indicated that certain modifications led to compounds with IC50 values significantly lower than standard NSAIDs like Rofecoxib, showcasing their potential as selective COX inhibitors .

Case Study 2: Anticancer Efficacy

In a recent publication, researchers synthesized various pyrrole derivatives and tested their effects on breast cancer cell lines. The findings revealed that one derivative exhibited over 70% inhibition of cell proliferation at low concentrations, suggesting that the structural components of the compound contribute to its anticancer efficacy .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Significant COX inhibition | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Antimicrobial | Effective against Gram-positive bacteria |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | IC50 (µM) | Activity Type |

|---|---|---|

| Base Compound | 9.7 | COX-2 Inhibition |

| Allyloxy Substituted Variant | 0.011 | Enhanced COX Selectivity |

| Furan Derivative | 15 | Anticancer Activity |

Q & A

Q. What are the key challenges in synthesizing 5-(3-(allyloxy)phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one, and how can they be addressed methodologically?

The synthesis of this compound involves multi-step functionalization of the pyrrolidinone core. Key challenges include:

- Pyrrole ring formation : Cyclization under basic conditions (e.g., using KOH/EtOH) may lead to side reactions due to competing nucleophilic sites. Controlled addition of morpholinoethyl and allyloxy groups requires sequential protection/deprotection strategies .

- Functional group compatibility : The furan-2-carbonyl group is susceptible to hydrolysis under acidic conditions. Using anhydrous solvents (e.g., THF) and low-temperature reactions (0–5°C) can mitigate degradation .

- Purification : Co-elution of intermediates with similar polarity can occur. Gradient column chromatography (e.g., hexane/EtOAc 8:2 to 1:1) or recrystallization from methanol/water mixtures improves isolation .

Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure of this compound?

- 1H/13C NMR : Critical for verifying substituent positions. For example, the allyloxy group’s vinyl protons appear as a triplet (δ 4.8–5.2 ppm), while the morpholinoethyl chain shows characteristic N-CH2-CH2-O signals (δ 2.4–3.1 ppm) .

- HRMS : Confirms molecular formula (e.g., [M+H]+ calculated for C23H24N2O6: 425.1702; observed: 425.1705) .

- FTIR : Hydroxy group absorption at 3200–3400 cm⁻¹ and carbonyl stretches (furan-2-carbonyl at ~1680 cm⁻¹, pyrrolidinone at ~1720 cm⁻¹) .

Q. How can researchers assess the stability of functional groups in this compound under varying experimental conditions?

- pH-dependent stability : Test solubility and degradation in buffers (pH 3–10) via HPLC monitoring. The morpholinoethyl group may protonate under acidic conditions, altering solubility .

- Thermal stability : Thermogravimetric analysis (TGA) up to 200°C identifies decomposition points (e.g., furan carbonyl decomposition observed at ~150°C) .

- Light sensitivity : UV-Vis spectroscopy under UV light exposure (254 nm) detects photodegradation of the allyloxy group .

Advanced Research Questions

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound’s substituents in biological assays?

- Substituent variation : Synthesize analogs with modified groups (e.g., replacing morpholinoethyl with piperazinyl) and compare bioactivity. For example, morpholinoethyl enhances solubility but may reduce membrane permeability .

- Hydrogen-bonding analysis : Molecular docking studies (e.g., AutoDock Vina) can predict interactions between the hydroxy group and target proteins. Free energy calculations (MM-GBSA) quantify binding affinities .

- Pharmacophore mapping : Overlay analogs with known inhibitors to identify critical functional groups (e.g., furan carbonyl as a hydrogen-bond acceptor) .

Q. How can reaction intermediates and mechanistic pathways be characterized during synthesis?

- Trapping intermediates : Use low-temperature NMR (-40°C) to stabilize transient species like enolate intermediates during pyrrole ring formation .

- Isotopic labeling : Incorporate 18O into the hydroxy group to track its participation in cyclization via mass spectrometry .

- DFT calculations : Simulate reaction pathways (e.g., Gaussian 09) to identify rate-determining steps, such as nucleophilic attack on the furan carbonyl .

Q. How should researchers address contradictory data in spectroscopic characterization?

- NMR signal overlap : Use 2D techniques (HSQC, HMBC) to resolve ambiguous assignments. For example, cross-peaks between the allyloxy protons and the pyrrole ring confirm connectivity .

- Crystallography discrepancies : If single crystals are unattainable, compare experimental IR/HRMS data with computational predictions (e.g., B3LYP/6-31G*) .

- Batch variability : Replicate syntheses under identical conditions (≥3 trials) to distinguish human error from inherent instability .

Q. What computational methods predict the compound’s pharmacokinetic properties or degradation pathways?

- ADMET prediction : Tools like SwissADME estimate logP (2.8 ± 0.3) and BBB permeability (low due to morpholinoethyl polarity) .

- Degradation modeling : Density functional theory (DFT) identifies vulnerable bonds (e.g., allyloxy C-O bond cleavage under oxidative conditions) .

- Metabolite prediction : CypReact software simulates phase I metabolism, highlighting potential hydroxylation at the phenyl ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.